molecular formula C14H28N2O3 B14445526 N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide CAS No. 73912-88-6

N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide

Katalognummer: B14445526
CAS-Nummer: 73912-88-6
Molekulargewicht: 272.38 g/mol
InChI-Schlüssel: FTIDLYPEKBUOGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyamino group and a long dodecyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide typically involves the reaction of dodecanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the long dodecyl chain can interact with lipid membranes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Hydroxypropanamide: Similar structure but with a shorter alkyl chain.

    N-Hydroxybutanamide: Another similar compound with a different alkyl chain length.

Uniqueness

N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and emulsifiers.

Eigenschaften

CAS-Nummer

73912-88-6

Molekularformel

C14H28N2O3

Molekulargewicht

272.38 g/mol

IUPAC-Name

N-[2-(hydroxyamino)-2-oxoethyl]dodecanamide

InChI

InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-13(17)15-12-14(18)16-19/h19H,2-12H2,1H3,(H,15,17)(H,16,18)

InChI-Schlüssel

FTIDLYPEKBUOGG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)NCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.